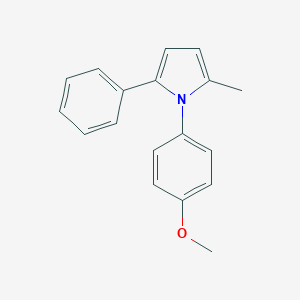
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is a chemical compound that belongs to the pyrrole family. It has gained significant attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and DNA gyrase, a protein involved in DNA replication in bacteria.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and pain in animal models. However, more research is needed to fully understand its effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is its relatively simple synthesis method, which makes it accessible to researchers. It also has a range of potential applications in various fields, as discussed above. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl-. Some possible areas of investigation include:
1. Further studies to elucidate its mechanism of action, which could lead to the development of more effective drugs.
2. Studies to investigate its potential as an insecticide or fungicide in agriculture.
3. Investigations into its potential use in organic electronics and optoelectronics.
4. Studies to investigate its effects on the immune system and its potential as an immunomodulatory agent.
5. Investigations into its potential as a drug candidate for the treatment of neurodegenerative diseases.
In conclusion, 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been the subject of extensive scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- can be achieved through various methods, including the Hantzsch reaction and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of a 1,4-dicarbonyl compound with an amine or ammonia in the presence of an acid catalyst. Both methods have been used successfully to synthesize 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- with good yields.
Applications De Recherche Scientifique
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- has been the subject of extensive research due to its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In the field of agrochemicals, it has been studied for its insecticidal and fungicidal properties. In materials science, it has been explored for its potential use in organic electronics and optoelectronics.
Propriétés
Numéro CAS |
132726-51-3 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C18H17NO/c1-14-8-13-18(15-6-4-3-5-7-15)19(14)16-9-11-17(20-2)12-10-16/h3-13H,1-2H3 |
Clé InChI |
JYVWOBGKZSYFKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



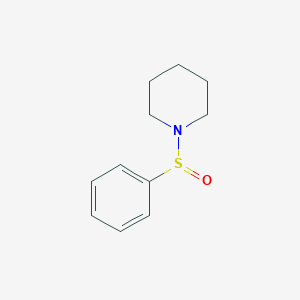
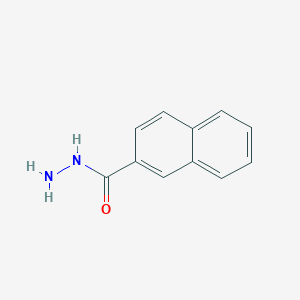
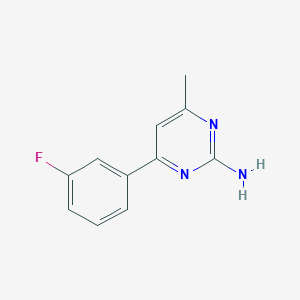
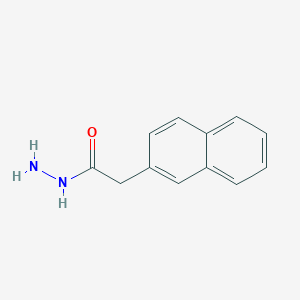

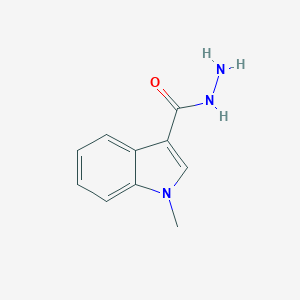
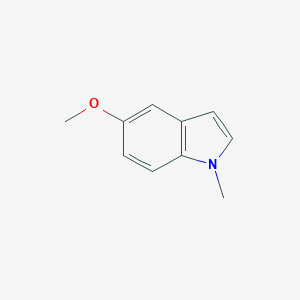


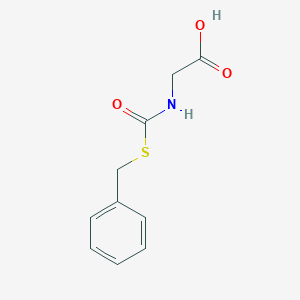
![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)
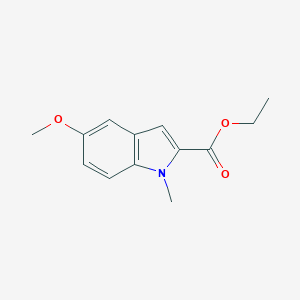
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)